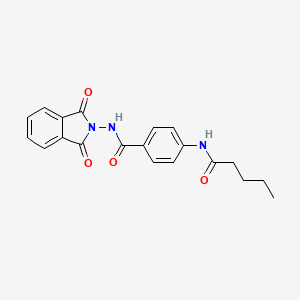![molecular formula C18H17F3N2O3S B4707551 N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4707551.png)
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Mecanismo De Acción
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide inhibits this compound by binding to its active site. This compound is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol. Inhibition of this compound leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. Inhibition of this compound leads to an increase in endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it has a relatively short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the therapeutic potential of this compound inhibition for various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its scientific research applications. This compound is a potent inhibitor of this compound, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of this compound leads to an increase in endocannabinoid levels, which can have therapeutic implications for various diseases.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-13-3-6-15(7-4-13)27(25,26)23-9-1-2-12(11-23)18(24)22-17-8-5-14(20)10-16(17)21/h3-8,10,12H,1-2,9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYHCKOOFGWPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)

![4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4707499.png)
![4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4707507.png)
![N-(3,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707510.png)
![ethyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4707524.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4707538.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4707542.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B4707564.png)